molecular formula C9H16O5S B12983574 (R)-1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)cyclopropane-1-sulfonic acid

(R)-1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)cyclopropane-1-sulfonic acid

Cat. No.: B12983574
M. Wt: 236.29 g/mol
InChI Key: DTYAKZIHBAXOEK-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)cyclopropane-1-sulfonic acid is a complex organic compound that features a cyclopropane ring, a dioxolane ring, and a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)cyclopropane-1-sulfonic acid typically involves multiple steps:

    Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Introduction of the Dioxolane Ring: This step may involve the reaction of a suitable diol with an aldehyde or ketone under acidic conditions to form the dioxolane ring.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

®-1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)cyclopropane-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonates.

    Reduction: The cyclopropane ring can be reduced under specific conditions to form open-chain compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonic acid group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonates, while reduction could lead to open-chain derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)cyclopropane-1-sulfonic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential biological activity. Compounds with sulfonic acid groups are often explored for their antimicrobial, anti-inflammatory, or enzyme inhibitory properties.

Industry

In industry, such compounds can be used in the development of new materials, pharmaceuticals, or agrochemicals. Their unique structural features can impart desirable properties to the final products.

Mechanism of Action

The mechanism of action of ®-1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)cyclopropane-1-sulfonic acid would depend on its specific application. Generally, the sulfonic acid group can interact with various molecular targets, such as enzymes or receptors, through ionic or hydrogen bonding interactions. The cyclopropane and dioxolane rings may also contribute to the compound’s overall activity by affecting its conformation and stability.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1-sulfonic acid: Lacks the dioxolane ring.

    1,3-Dioxolane derivatives: Lack the cyclopropane and sulfonic acid groups.

    Sulfonic acid derivatives: May have different ring structures or substituents.

Uniqueness

®-1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)cyclopropane-1-sulfonic acid is unique due to the combination of its cyclopropane ring, dioxolane ring, and sulfonic acid group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H16O5S

Molecular Weight

236.29 g/mol

IUPAC Name

1-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]cyclopropane-1-sulfonic acid

InChI

InChI=1S/C9H16O5S/c1-8(2)13-6-7(14-8)5-9(3-4-9)15(10,11)12/h7H,3-6H2,1-2H3,(H,10,11,12)/t7-/m1/s1

InChI Key

DTYAKZIHBAXOEK-SSDOTTSWSA-N

Isomeric SMILES

CC1(OC[C@H](O1)CC2(CC2)S(=O)(=O)O)C

Canonical SMILES

CC1(OCC(O1)CC2(CC2)S(=O)(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.